
2-Chloro-3-methyl-6-nitroaniline
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Overview
Description
2-Chloro-3-methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-nitroaniline typically involves the nitration of 2-Chloro-3-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the diazotization of 3-Chloro-5-methyl-4-nitroaniline followed by reduction using hypophosphorous acid and iron powder. This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 undergoes reduction to form an amino (-NH₂) group under various conditions. This reaction is critical for synthesizing intermediates in pharmaceutical and agrochemical applications.
Key Reagents and Conditions:
Mechanism :
The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine. In microbial systems (e.g., Rhodococcus sp.), this reduction is coupled with dechlorination .
Nucleophilic Substitution of the Chlorine Atom
The chlorine atom at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the nitro group.
Reaction Examples:
Nucleophile | Conditions | Product | Notes | References |
---|---|---|---|---|
Hydroxide (OH⁻) | Aqueous NaOH, 80–100°C | 2-Hydroxy-3-methyl-6-nitroaniline | Requires prolonged heating | |
Ammonia (NH₃) | Ethanol, 60°C, sealed tube | 2-Amino-3-methyl-6-nitroaniline | Competitive with reduction |
Steric and Electronic Effects :
The methyl group at position 3 hinders substitution at adjacent positions, favoring reactions at the chlorine site.
Diazotization and Subsequent Transformations
The amino group (from nitro reduction) can be diazotized, enabling further functionalization.
Protocol and Outcomes:
Applications :
Diazonium intermediates enable the introduction of halides, cyanides, or hydroxyl groups for advanced syntheses .
Microbial Degradation Pathways
In aerobic environments, Rhodococcus sp. MB-P1 degrades structurally similar nitroanilines via:
-
Nitro Reduction : Converts -NO₂ to -NH₂, forming 4-amino-3-chlorophenol derivatives.
-
Oxidative Dearomatization : Dioxygenase enzymes cleave the aromatic ring, yielding 6-chlorohydroxyquinol .
Comparative Reactivity Table
Functional Group | Reaction Type | Reagents | Positional Influence |
---|---|---|---|
-NO₂ | Reduction | H₂/Pd-C, Fe/HCl | Meta-directing, deactivating |
-Cl | Nucleophilic substitution | NaOH, NH₃ | Ortho/para-directing (via resonance) |
-NH₂ | Diazotization | NaNO₂/HCl | Activates ring for electrophilic attack |
Environmental and Stability Considerations
-
Photodegradation : Nitro groups enhance UV absorption, accelerating photolytic breakdown.
-
Storage : Stable under inert conditions but sensitive to prolonged exposure to light or moisture .
This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing bioactive molecules and studying environmental degradation pathways.
Scientific Research Applications
2-Chloro-3-methyl-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl groups influence the compound’s reactivity and selectivity in these interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning influences its reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Biological Activity
2-Chloro-3-methyl-6-nitroaniline (C7H7ClN2O2) is an organic compound that has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C7H7ClN2O2 |
Molecular Weight | 186.59 g/mol |
IUPAC Name | This compound |
InChI Key | FVBMJNOCUDGNTF-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and the mitochondrial pathway, which is critical for programmed cell death.
The biological activity of this compound can be attributed to its structural components:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Chloro Group : This group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.
- Methyl Group : The presence of the methyl group influences the lipophilicity of the compound, affecting its permeability across cellular membranes.
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of several common antibiotics, suggesting its potential as an alternative antimicrobial agent .
- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound promotes oxidative stress within cancer cells .
Research Findings Summary
Recent research highlights the diverse applications and biological activities of this compound:
- Antimicrobial Efficacy : Effective against multiple bacterial strains.
- Anticancer Potential : Induces apoptosis in various cancer cell lines.
- Mechanistic Insights : Involves reactive intermediates and oxidative stress pathways.
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |
InChI Key |
FVBMJNOCUDGNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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